molecular formula C13H21NO5 B2590753 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate CAS No. 206111-40-2

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No.: B2590753
CAS No.: 206111-40-2
M. Wt: 271.313
InChI Key: FPSLWSBYFHBAKB-UHFFFAOYSA-N
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Description

CAS No.: 206111-40-2 Structure: The compound features a 5,6-dihydropyridine core with a hydroxyl group at position 3, a tert-butyl ester at position 1, and an ethyl ester at position 4. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. Its hydroxyl group enables hydrogen bonding, which may enhance solubility or facilitate interactions in pharmaceutical applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSLWSBYFHBAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common.

Chemical Reactions Analysis

Esterification and Protection/Deprotection

The tert-butyl and ethyl ester groups serve as protective functionalities during synthesis. For example:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in methyl tert-butyl ether (MTBE) yields Boc-protected intermediates .

  • Deprotection : Acidic hydrolysis (e.g., HCl in ethyl acetate) removes the tert-butyl group, regenerating reactive amines or carboxylic acids for subsequent coupling .

Amination and Coupling Reactions

The hydroxyl group at position 3 facilitates nucleophilic substitution or coupling:

  • Cyclobutylamine Displacement : Fluorine at position 2 of isonicotinic acid derivatives is replaced by cyclobutylamine under basic conditions (K₂CO₃/DMF, 110°C) .

  • HATU-Mediated Amidation : The hydroxyl group is activated with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and coupled with amines like (S)-1-amino-3-chloropropan-2-ol in dichloromethane (DCM)/DMF .

Example Reaction Pathway :

text
tert-butyl 2-fluoropyridine-4-carboxylate → K₂CO₃, cyclobutanamine, DMF, 110°C → tert-butyl 2-(cyclobutylamino)isonicotinate → HCl hydrolysis → free acid → HATU, DIPEA, (S)-1-amino-3-chloropropan-2-ol → coupled product

Hydroxyl Group Transformations

  • Etherification : Reaction with alcohols (e.g., 5-(chloromethyl)-4-methyloxazole) under Mitsunobu conditions (DIAD, PPh₃) forms ether derivatives .

  • Oxidation : The hydroxyl group can be oxidized to a ketone, though direct evidence for this compound is inferred from related dihydropyridines .

Dihydropyridine Ring Modifications

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the dihydropyridine ring to piperidine derivatives .

  • Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms epoxides, which undergo nucleophilic ring-opening .

Key Reaction Conditions and Yields

Reaction TypeConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, MTBE, 0°C → 25°C31%
Cyclobutylamine DisplacementK₂CO₃, DMF, 110°C31%
HATU CouplingHATU, DIPEA, DCM/DMF, rt55–70%
EtherificationDIAD, PPh₃, toluene45%
HydrogenationPd/C, H₂, HCl/H₂O, tBuOH, 70°C60%

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere .

  • Sensitivity : Susceptible to hydrolysis under acidic/basic conditions and oxidation at the dihydropyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate has been synthesized and evaluated for its biological activities. It has shown promise as a scaffold for developing new therapeutic agents due to its structural features that allow for modifications leading to diverse biological activities.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various synthesized pyridine derivatives, including this compound. The compound was screened for activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. The results indicated that certain derivatives exhibited significant inhibition of these enzymes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Research

Research has also focused on the neuroprotective effects of compounds related to this compound. In particular, studies have highlighted the compound's ability to protect neuronal cells from calcium overload and oxidative stress.

Case Study: Calcium Channel Modulation

In a study examining the effects of dihydropyridine derivatives on calcium channels, compounds similar to 1-tert-butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine showed improved selectivity for CaV1.3 over CaV1.2 channels. This selectivity is crucial for developing safer treatments for neurological disorders associated with calcium dysregulation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-inflammatory10
Compound BNeuroprotective15
Compound CCalcium Channel Blocker8

Table 2: Synthesis Yields of Dihydropyridines

Synthesis MethodYield (%)Reference
Method A (Cu(OTf)₂ catalyst)80–95
Method B (DABCO catalyst)82–95

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydropyridine Dicarboxylates

Compound A : 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate
  • CAS No.: 155905-80-9
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences :
    • Methyl ester at position 2 (vs. ethyl ester at position 4 in the target compound).
    • Lacks a hydroxyl group at position 3.
  • Implications: Reduced polarity compared to the target compound due to the absence of a hydroxyl group.
Compound B : 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate
  • CAS No.: 912444-89-4
  • Similarity Score : 0.93 (to target compound)
  • Key Differences :
    • Seven-membered azepine ring (vs. six-membered dihydropyridine).
    • Fully saturated ring system.
  • Saturation may reduce aromatic stabilization, affecting reactivity in cycloadditions or redox reactions .

Functional Group Additions: Boronate Esters

Compound C : 1-tert-Butyl 4-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,4(2H)-dicarboxylate
  • CAS No.: 1234175-05-3
  • Purity : 95%
  • Key Differences :
    • Boronate ester at position 3 (replaces hydroxyl group in the target compound).
  • Implications :
    • Enables Suzuki-Miyaura cross-coupling reactions, expanding synthetic utility for constructing biaryl or heteroaryl systems.
    • Boronate group introduces sensitivity to moisture, requiring inert storage conditions .

Chiral and Aromatic Substitutions

Compound D : (S)-1-tert-Butyl 4-(1-Phenylethyl) 5,6-dihydropyridine-1,4(2H)-dicarboxylate
  • CAS No.: 76777-27-0
  • Key Differences :
    • Chiral phenylethyl substituent at position 4 (vs. ethyl ester in the target compound).
  • Implications :
    • Introduces stereochemical complexity, relevant for asymmetric synthesis or pharmaceutical intermediates.
    • Bulky aromatic group may hinder nucleophilic attacks at the ester carbonyl .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
CAS No. 206111-40-2 155905-80-9 912444-89-4 1234175-05-3 76777-27-0
Core Structure 5,6-Dihydropyridine 5,6-Dihydropyridine Azepine 5,6-Dihydropyridine 5,6-Dihydropyridine
Substituents 3-OH, 1-t-Bu, 4-Et 2-Me, 1-t-Bu 1-t-Bu, 4-Et 3-Boronate, 1-t-Bu, 4-Et 4-(1-Phenylethyl), 1-t-Bu
Molecular Weight Not reported 241.28 g/mol Not reported Not reported Not reported
Key Functional Group Hydroxyl Methyl ester Saturated ring Boronate ester Chiral phenylethyl
Synthetic Utility Hydrogen bonding, stability Ester hydrolysis Flexible ring systems Cross-coupling reactions Asymmetric synthesis
Purity Not specified >95% Not specified 95% Not specified

Biological Activity

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS No. 206111-40-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

The chemical structure and properties of the compound are crucial for understanding its biological activity. The molecular formula is C13H21NO5C_{13}H_{21}NO_5 with a molecular weight of 271.31 g/mol. It has various synonyms and identifiers including MDL No.: MFCD24468294 and PubChem CID: 58582393 .

PropertyValue
Chemical FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
IUPAC Name1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate
AppearanceWhite powder
Safety Signal WordWarning

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have shown that derivatives of dihydropyridine compounds can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Antitumor Effects

Preliminary investigations suggest potential antitumor activity. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been noted in several studies, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound may involve modulation of various signaling pathways associated with inflammation and cell proliferation. The precise mechanisms remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress markers.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study on Antitumor Activity : A study conducted on a specific cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study attributed this effect to the induction of apoptosis and inhibition of cell cycle progression .
  • Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to reduced swelling and pain responses, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification and cyclization. For example, tert-butyl and ethyl ester groups are typically introduced using NaH as a base in DMF at 0–20°C (as seen in analogous dihydropyridine syntheses). Subsequent hydroxylation steps may require controlled oxidation or hydrolysis. Key factors include temperature control (e.g., 0°C for base-sensitive steps) and solvent selection (DMF for polar aprotic conditions). Yields >80% are achievable with precise stoichiometry .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Standard characterization includes:

  • 1H/13C NMR : To confirm the dihydropyridine ring (δ 2.5–3.5 ppm for CH2 groups) and ester substituents (δ 1.2–1.4 ppm for tert-butyl and ethyl groups).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ for ester carbonyls and ~3300 cm⁻¹ for the hydroxyl group.
  • HRMS (ESI) : To verify molecular weight (e.g., calculated [M+H]+ at 356.18). Reference spectra from structurally similar dihydropyridines (e.g., diethyl analogs) can aid interpretation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C to prevent ester hydrolysis or oxidation. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life, as recommended in safety protocols for related dicarboxylates .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 3-hydroxy group in the dihydropyridine ring?

  • Methodological Answer : Regioselective hydroxylation may involve transition-metal catalysts (e.g., Pd/C) or enzymatic methods. Steric effects from the tert-butyl group can direct reactivity to the 3-position. Computational modeling (DFT) of transition states or isotopic labeling (18O) can validate mechanistic pathways .

Q. What strategies resolve contradictions in reported synthetic yields for analogous dihydropyridines?

  • Methodological Answer : Discrepancies arise from variations in reagent purity, solvent drying, or reaction scaling. For example, NaH activity diminishes with moisture, impacting yields. Systematic reproducibility studies under controlled conditions (e.g., using anhydrous DMF and freshly distilled reagents) are critical. Cross-referencing protocols from multi-step syntheses (e.g., 80–97% yields in similar steps) provides benchmarks .

Q. How can stereochemical outcomes be analyzed in derivatives of this compound?

  • Methodological Answer : Chiral HPLC or X-ray crystallography (as in diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) determines enantiopurity. For dynamic systems, VT-NMR (variable temperature) probes conformational changes. Asymmetric catalysis (e.g., chiral Pd complexes) may be employed during synthesis .

Q. What degradation products form under acidic or basic conditions, and how are they identified?

  • Methodological Answer : Hydrolysis of esters under acidic conditions (HCl/EtOAc) yields carboxylic acids, while basic conditions (NaOH/EtOH) produce salts. LC-MS/MS and comparative TLC with authentic standards identify degradation pathways. For example, tert-butyl esters are more labile than ethyl esters under acidic conditions .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) model charge distribution, highlighting electrophilic sites (e.g., the electron-deficient dihydropyridine ring). Fukui indices or molecular electrostatic potential (MEP) maps guide functionalization strategies. Validation via experimental kinetics (e.g., Hammett plots) is recommended .

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